

Application Notes and Protocols for (Rac)-PD 135390 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608

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Introduction

(Rac)-PD 135390 is a potent and selective non-peptide antagonist of the Cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor. The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, including gastric acid secretion, anxiety, and cell proliferation in certain cancers.[1] Gastrin, a primary ligand for the CCK2 receptor, is known to be a growth factor for some gastrointestinal and pancreatic cancer cells.[2] Consequently, antagonists like **(Rac)-PD 135390** are valuable tools for investigating the roles of the CCK2 receptor in both normal physiology and disease states, and hold potential as therapeutic agents.

These application notes provide detailed protocols for the use of **(Rac)-PD 135390** in cell culture, including its preparation, application in various assays, and the underlying signaling pathways.

Data Presentation

Quantitative Data for CCK2 Receptor Antagonists

The following table summarizes the inhibitory potency of various CCK2 receptor antagonists, including a related compound to **(Rac)-PD 135390**, to provide a reference for determining appropriate experimental concentrations.

Compound	IC50 (nM)	Cell Type/Assay Condition	Reference
YM022	0.5	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	[3]
YF476	2.7	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	[3]
AG041R	2.2	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	[3]
L-740,093	7.8	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	
JB93182	9.3	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	
RP73870	9.8	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	
PD135158	76	Gastrin-evoked pancreastatin	

		secretion from isolated rat stomach ECL cells	
PD136450 (related to (Rac)-PD 135390)	135	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	****
PD134308	145	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	
Devazepide (CCK1 antagonist)	~800	Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells	

Experimental Protocols

Preparation of (Rac)-PD 135390 Stock Solution

Proper preparation and storage of the **(Rac)-PD 135390** stock solution are critical for maintaining its activity and ensuring reproducible experimental results.

Materials:

- **(Rac)-PD 135390** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes
- 0.22 µm syringe filter

Protocol:

- **Reconstitution:** Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the **(Rac)-PD 135390** powder in DMSO. Briefly vortex to mix. Gentle warming (up to 37°C) may aid in dissolution.
- **Sterilization:** Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
- **Aliquoting and Storage:** Aliquot the sterile stock solution into smaller, single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Culture and Treatment

The following is a general protocol for treating cells with **(Rac)-PD 135390**. Specific cell lines and experimental conditions may require optimization.

Materials:

- Cells expressing the CCK2 receptor (e.g., AR42J, isolated primary ECL cells, or transfected cell lines like A431-CCK2R)
- Complete cell culture medium appropriate for the cell line
- **(Rac)-PD 135390** stock solution
- Vehicle control (DMSO)
- CCK2 receptor agonist (e.g., Gastrin-17, Pentagastrin)

Protocol:

- **Cell Seeding:** Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

- **Preparation of Working Solutions:** On the day of the experiment, thaw an aliquot of the **(Rac)-PD 135390** stock solution. Prepare serial dilutions of **(Rac)-PD 135390** in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a new experiment could be from 10 nM to 10 μ M, based on the IC₅₀ of related compounds. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **(Rac)-PD 135390** used.
- **Pre-treatment with Antagonist:** For antagonist studies, remove the old medium from the cells and replace it with the medium containing the desired concentrations of **(Rac)-PD 135390** or the vehicle control. Incubate the cells for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.
- **Agonist Stimulation:** Following the pre-treatment period, add the CCK2 receptor agonist (e.g., Gastrin-17) to the wells at a concentration that elicits a submaximal or maximal response (to be determined in preliminary experiments).
- **Incubation:** Incubate the cells for the desired period, depending on the downstream assay (e.g., minutes for signaling studies, hours to days for proliferation assays).
- **Assay:** Proceed with the specific downstream assay as described in the following sections.

Cell Proliferation Assay (WST-1 or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- Cells treated as described in Protocol 2
- WST-1 or CCK-8 reagent
- 96-well plate reader

Protocol:

- At the end of the treatment period, add 10 μ L of WST-1 or CCK-8 reagent to each well of the 96-well plate.

- Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time should be optimized for the specific cell line.
- Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of proliferation inhibition relative to the agonist-treated control.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of changes in protein expression and phosphorylation in response to CCK2 receptor activation and inhibition.

Materials:

- Cells treated as described in Protocol 2
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, buffers, and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-total-ERK, anti-total-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative changes in protein phosphorylation.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

Materials:

- Cells expressing the CCK2 receptor
- Calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- 96- or 384-well black, clear-bottom plates

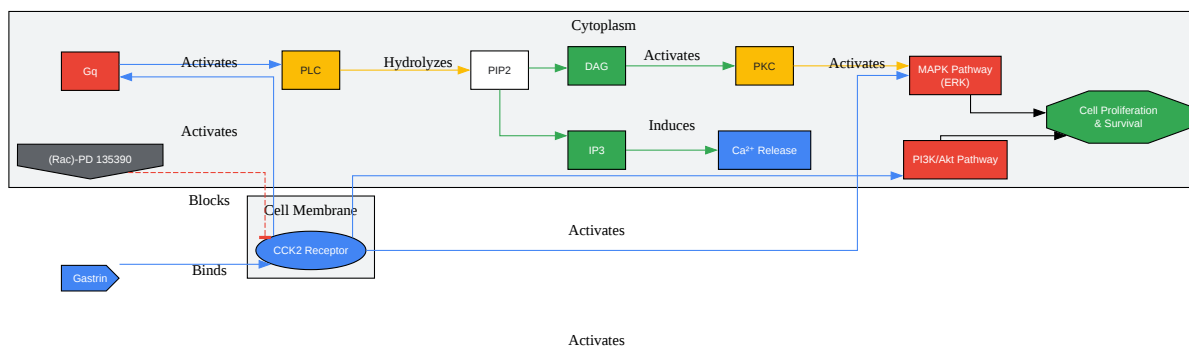
- Fluorescence plate reader with an injection system

Protocol:

- Cell Seeding: Seed cells in the black, clear-bottom plates and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Antagonist Pre-treatment: Add **(Rac)-PD 135390** at various concentrations to the wells and incubate for 15-30 minutes.
- Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
- Agonist Injection and Reading: Use the plate reader's injector to add the CCK2 receptor agonist and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
- Data Analysis: Calculate the change in fluorescence intensity to determine the level of calcium mobilization. Determine the IC₅₀ of **(Rac)-PD 135390** by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration.

Mandatory Visualizations

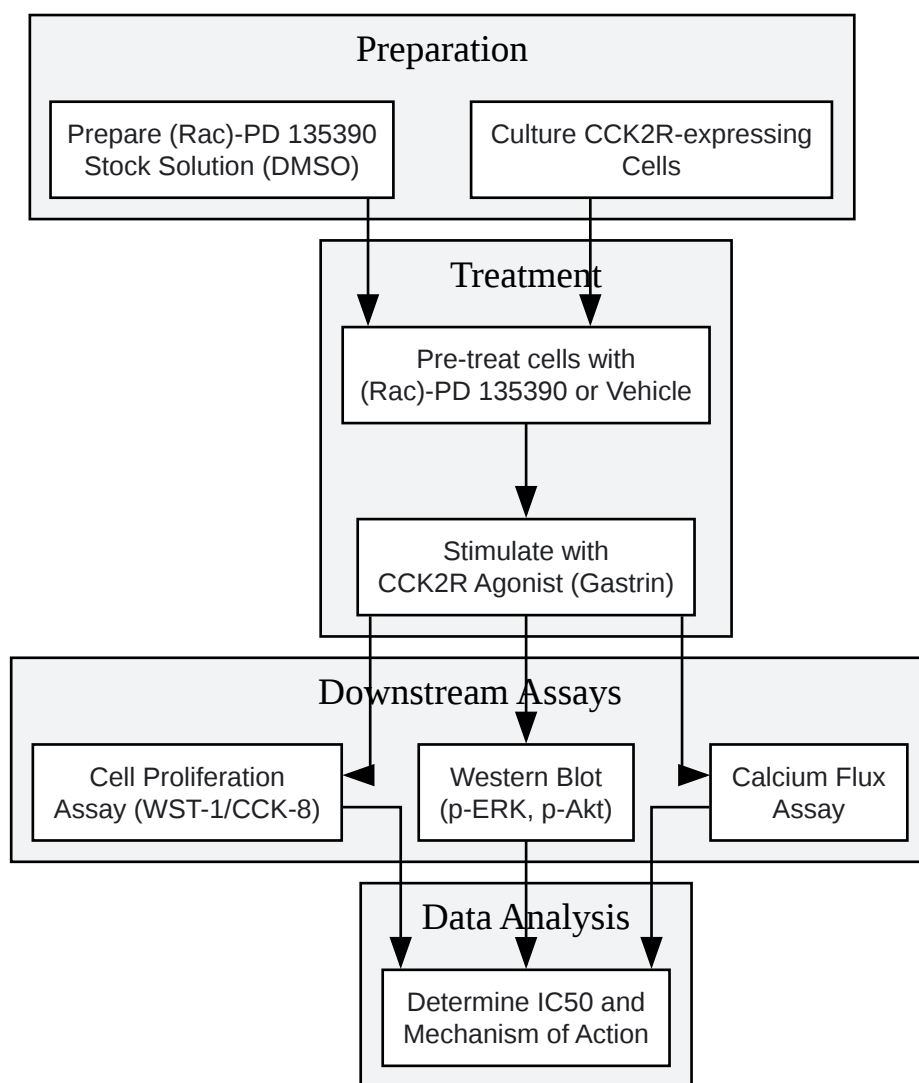
Signaling Pathways of the CCK2 Receptor



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Caption: CCK2 receptor signaling pathways and the inhibitory action of (Rac)-PD 135390.

Experimental Workflow for Evaluating (Rac)-PD 135390



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Caption: General experimental workflow for studying the effects of **(Rac)-PD 135390** in cell culture.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-PD 135390 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563608#how-to-use-rac-pd-135390-in-cell-culture]

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